molecular formula C21H23NO2 B295144 methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether

methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether

Cat. No.: B295144
M. Wt: 321.4 g/mol
InChI Key: SVFPOOZIQQKCKN-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and a (2E)-3-(2-methoxyphenyl)prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether typically involves the following steps:

    Formation of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group: This can be achieved through the Claisen-Schmidt condensation reaction between 2-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide.

    Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Coupling of the two moieties: The final step involves the coupling of the (2E)-3-(2-methoxyphenyl)prop-2-enoyl group with the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
  • 1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine
  • 1-[(2E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]-3-phenylpiperidine

Comparison: methyl 2-[3-oxo-3-(3-phenyl-1-piperidinyl)-1-propenyl]phenyl ether is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C21H23NO2

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(3-phenylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C21H23NO2/c1-24-20-12-6-5-10-18(20)13-14-21(23)22-15-7-11-19(16-22)17-8-3-2-4-9-17/h2-6,8-10,12-14,19H,7,11,15-16H2,1H3/b14-13+

InChI Key

SVFPOOZIQQKCKN-BUHFOSPRSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)N2CCCC(C2)C3=CC=CC=C3

SMILES

COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)N2CCCC(C2)C3=CC=CC=C3

Origin of Product

United States

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